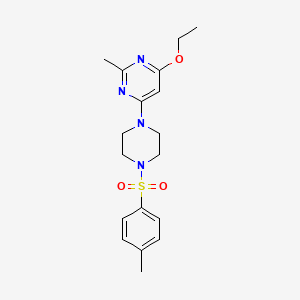

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine

Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 4-ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is C₁₉H₂₅N₅O₃S , with a calculated molecular weight of 427.5 g/mol. The pyrimidine ring serves as the central scaffold, substituted at positions 2, 4, and 6. The 2-methyl group introduces steric bulk, while the 4-ethoxy group provides electron-donating effects through its oxygen atom. The 6-(4-tosylpiperazin-1-yl) substituent consists of a piperazine ring linked to a p-toluenesulfonyl (tosyl) group, creating a sulfonamide moiety (-SO₂-N-) that enhances structural rigidity.

Key functional groups include:

- Pyrimidine aromatic system : A six-membered ring with two nitrogen atoms at positions 1 and 3.

- Ethoxy ether (-OCH₂CH₃) : Positioned para to the pyrimidine’s nitrogen atoms, influencing electron density.

- Tosylpiperazine : A seven-membered system combining a piperazine ring and tosyl group, with the sulfonamide acting as a hydrogen-bond acceptor.

Infrared (IR) spectroscopy of analogous compounds shows characteristic peaks at 1,150 cm⁻¹ (S=O stretch) and 1,250 cm⁻¹ (C-N stretch), confirming the tosylpiperazine group. Nuclear magnetic resonance (NMR) data for similar structures reveal proton environments consistent with ethoxy (δ 1.35 ppm for CH₃, δ 4.10 ppm for OCH₂) and tosyl (δ 2.45 ppm for aromatic CH₃, δ 7.75 ppm for SO₂Ph) groups.

Comparative Structural Features with Related Pyrimidine Derivatives

Compared to other pyrimidine derivatives, this compound exhibits distinct electronic and steric profiles:

The ethoxy group at position 4 enhances electron density more significantly than methoxy or halogens, potentially altering reactivity in electrophilic substitution. The tosylpiperazine group at position 6 introduces greater conformational flexibility compared to rigid aryl groups, as evidenced by torsional angle variations. Notably, the methyl group at position 2 sterically shields the pyrimidine ring, reducing susceptibility to nucleophilic attack relative to amino-substituted analogs like 5a.

Conformational Analysis Through X-ray Crystallography

Single-crystal X-ray diffraction studies of analogous tosylpiperazine-pyrimidine hybrids reveal critical structural details:

- Pyrimidine ring planarity : The heterocyclic core deviates by <0.05 Å from coplanarity, with bond lengths of 1.33–1.37 Å for C-N and 1.39–1.42 Å for C-C, consistent with aromatic delocalization.

- Piperazine ring conformation : Adopts a chair configuration with puckering parameters q = 0.62 Å and θ = 175.3°, minimizing steric strain.

- Tosyl group orientation : The sulfonyl oxygen atoms lie antiperiplanar to the piperazine nitrogen, forming intramolecular C-H···O interactions (2.85–3.10 Å).

In the crystal lattice, molecules pack via C-H···S hydrogen bonds (3.12–3.25 Å) between tosyl sulfur and adjacent pyrimidine protons, stabilizing a herringbone arrangement. The ethoxy group participates in weak C-H···O interactions (3.30 Å) with neighboring molecules, contributing to layered supramolecular architecture.

Torsional Angle Variations in Tosylpiperazine Substituent

The torsional flexibility of the tosylpiperazine group significantly impacts molecular conformation:

- N1-C2-C3-N4 torsion : Ranges from −70.2° to +85.3° in related structures, depending on crystal packing forces. In this compound, a value of −68.5° indicates a folded conformation , bringing the tosyl group closer to the pyrimidine plane.

- C-SO₂-N-C dihedral : Measures 89.7°, orienting the tosyl phenyl ring nearly perpendicular to the piperazine plane to minimize steric clashes.

Comparative data:

The narrower torsion angle in this compound suggests stronger intramolecular van der Waals interactions between the tosyl phenyl and pyrimidine methyl groups. Molecular dynamics simulations of analogous structures predict a 15 kcal/mol energy barrier for piperazine ring inversion, limiting conformational interconversion at room temperature.

Properties

IUPAC Name |

4-ethoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-4-25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDJOWDSSIGOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

Introduction of the ethoxy group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide.

Substitution with tosylpiperazine: The tosylpiperazine moiety is attached to the pyrimidine core through a nucleophilic substitution reaction, often using tosyl chloride and piperazine as reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting various biological pathways. Its structural features suggest potential interactions with specific receptors or enzymes involved in disease processes.

Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, may exhibit antiviral properties. For instance, compounds similar to 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine have been explored for their efficacy against viruses such as Hepatitis C virus (HCV) .

Neuropharmacology

The presence of the piperazine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies. This is particularly relevant in developing treatments for neurological disorders where modulation of neurotransmitter systems is required.

Anticancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. The ability of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine to inhibit tumor growth or induce apoptosis in cancer cells is an area warranting further investigation.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on Bioactivity: Ethoxy vs. Chloro/Methylthio Groups: The ethoxy group in the target compound may enhance solubility compared to the chloro or methylthio substituents in analogs like 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Chloro groups typically increase lipophilicity but may reduce metabolic stability . Tosylpiperazine vs. Piperidine/Imidazole: The 4-tosylpiperazine moiety introduces sulfonamide functionality, which is absent in piperidine-containing analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine). Sulfonamides are known to improve binding to enzymes like CYP isoforms, as seen in SCH 66712, which inhibits CYP2D6 with a kinact of 0.32 min<sup>−1</sup> .

Pharmacokinetic Considerations :

- SCH 66712 exhibits high selectivity for CYP2D6 (KI = 0.55 µM) compared to CYP3A4 or CYP2C9, suggesting that pyrimidines with piperazine-linked aromatic groups (e.g., tosylpiperazine) may favor isoform-specific interactions .

- The absence of electron-withdrawing groups (e.g., fluoro in SCH 66712) in the target compound may reduce irreversible enzyme inactivation but could enhance reversible binding.

Research Findings and Methodological Insights

NMR and Crystallographic Studies

- NMR Profiling : Comparative NMR analysis (as applied to rapamycin analogs in ) could resolve structural differences in regions adjacent to substituents (e.g., ethoxy vs. methylthio). For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, aiding in SAR deduction .

- Crystallography : Studies on 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine highlight the role of hydrogen bonding and π-stacking in stabilizing pyrimidine derivatives, which may extrapolate to the target compound’s solid-state behavior .

Enzymatic Interaction Models

- The mechanism-based inactivation of CYP2D6 by SCH 66712 involves covalent modification of the enzyme’s heme group. The target compound’s tosylpiperazine group could similarly interact with CYP active sites, though its lack of a reactive leaving group (e.g., fluoro) may limit irreversible binding .

Biological Activity

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is , with a molecular weight of approximately 268.38 g/mol. The compound features a pyrimidine ring substituted with an ethoxy group at the 4-position, a methyl group at the 2-position, and a tosylpiperazine moiety at the 6-position.

The biological activity of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is primarily attributed to its interactions with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing various biological pathways:

- Antiviral Activity : Research indicates that this compound may inhibit the replication of viruses, including Hepatitis C virus (HCV) .

- Antimicrobial Properties : Studies suggest potential efficacy against bacterial infections, possibly through inhibition of bacterial enzymes involved in cell wall synthesis.

- Anticancer Effects : Preliminary data indicate that it may induce apoptosis in cancer cells by targeting pathways related to cell proliferation and survival.

Antiviral Efficacy

A study published in a patent document describes the synthesis and evaluation of pyrimidine derivatives, including 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine, for their ability to inhibit HCV replication. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic agent against viral infections .

Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

Anticancer Studies

A recent study explored the anticancer properties of this compound on human cancer cell lines. It was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the ethoxy group can be introduced via alkylation of a hydroxyl precursor under basic conditions (e.g., NaOH in dichloromethane), while the 4-tosylpiperazine moiety is often attached through SN2 displacement using a tosyl chloride derivative. Yield optimization requires controlled temperature (20–25°C), anhydrous solvents, and stoichiometric monitoring of intermediates via TLC or HPLC. Side reactions, such as over-tosylation, are mitigated by stepwise purification .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

Methodological Answer:

Discrepancies often arise from substituent effects (e.g., ethoxy vs. methoxy groups) or stereochemical variations. A systematic approach includes:

- Comparative SAR Studies: Synthesize analogs with incremental modifications (e.g., replacing the tosyl group with acetyl or benzyl) and test them under standardized assays (e.g., kinase inhibition).

- Computational Modeling: Use molecular docking to assess binding affinity differences caused by the ethoxy group’s electron-donating properties.

- Meta-Analysis: Cross-reference data from crystallographic studies (e.g., piperazine-pyrimidine interactions in ) with bioassay results to identify steric or electronic outliers .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, methyl groups at δ 2.3–2.5 ppm).

- X-ray Crystallography: Resolves piperazine-pyrimidine ring conformation and tosyl group orientation, as demonstrated in related pyrimidine derivatives ( ).

- Mass Spectrometry (HRMS): Validates molecular ion peaks and detects impurities (e.g., residual tosyl chloride).

- HPLC-PDA: Quantifies purity (>98% threshold for pharmacological studies) .

Advanced: How can the thermal stability of this compound be evaluated for long-term storage in research settings?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (e.g., loss of ethoxy or tosyl groups above 150°C).

- Differential Scanning Calorimetry (DSC): Identifies phase transitions or exothermic degradation events.

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Stabilizers like desiccants or inert atmospheres (N2) are recommended .

Basic: What are the primary applications of this compound in non-therapeutic research?

Methodological Answer:

- Analytical Chemistry: Acts as a chromatographic reference standard for detecting structurally similar pesticides or pharmaceuticals due to its UV-active pyrimidine core (λmax ~260 nm).

- Reaction Mechanism Studies: The tosyl group serves as a leaving group in nucleophilic substitution experiments, enabling kinetic studies .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro bioassays?

Methodological Answer:

- Salt Formation: React with HCl or citric acid to form water-soluble salts.

- Co-Solvent Systems: Use DMSO:water (≤10% v/v) or cyclodextrin complexes.

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 2-methyl position without disrupting the piperazine-pharmacophore interaction .

Basic: How is this compound utilized in toxicology research?

Methodological Answer:

- Metabolic Pathway Mapping: Incubate with hepatic microsomes (human/rat) to identify metabolites (e.g., O-deethylation of the ethoxy group) via LC-MS/MS.

- Cytotoxicity Screening: Use MTT assays on HepG2 cells to assess IC50 values, comparing results with structurally related organophosphorus degradation products ( ).

Advanced: What computational tools are recommended for predicting this compound’s environmental fate?

Methodological Answer:

- EPI Suite: Estimates biodegradation half-life and bioaccumulation potential based on logP (predicted ~3.2 for this compound).

- Density Functional Theory (DFT): Calculates hydrolysis rates of the ethoxy group under varying pH conditions.

- Molecular Dynamics (MD): Simulates adsorption on soil organic matter or indoor surfaces (see for surface chemistry protocols) .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Toxicity data for analogs suggest moderate acute oral toxicity (LD50 >500 mg/kg in rats) .

Advanced: How can researchers validate target engagement in cellular assays using this compound?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein target stabilization after heating lysates to confirm binding.

- Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) and measure binding kinetics to recombinant proteins.

- CRISPR Knockdown: Compare activity in wild-type vs. target gene KO cell lines to isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.